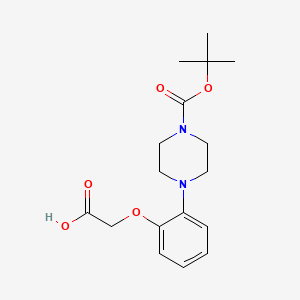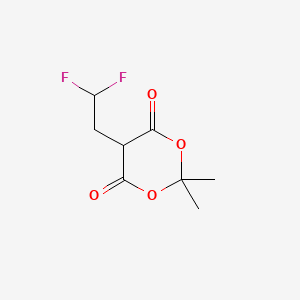
phenyl 3-tert-butyl-1-(3-(tert-butyldimethylsilyloxy)-4-chlorophenyl)-1H-pyrazol-5-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including tert-butyl, dimethylsilyl, and chlorophenyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.
Attachment of the dimethylsilyl group: This can be done using a silylating agent like tert-butyl(dimethyl)silyl chloride in the presence of a base.
Carbamate formation: The final step involves the reaction of the pyrazole derivative with phenyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or chlorine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the pyrazole and silyl groups, making it less complex.
tert-Butyl carbamate: Lacks the phenyl and pyrazole groups, making it simpler and less versatile.
Dimethylsilyl derivatives: Similar in terms of the silyl group but may lack other functional groups present in the target compound.
The uniqueness of phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.
Eigenschaften
Molekularformel |
C26H34ClN3O3Si |
|---|---|
Molekulargewicht |
500.1 g/mol |
IUPAC-Name |
phenyl N-[5-tert-butyl-2-[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C26H34ClN3O3Si/c1-25(2,3)22-17-23(28-24(31)32-19-12-10-9-11-13-19)30(29-22)18-14-15-20(27)21(16-18)33-34(7,8)26(4,5)6/h9-17H,1-8H3,(H,28,31) |
InChI-Schlüssel |
SJMXMMSLWDSABJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)
![(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13895201.png)







![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)



